N3‑H Donor Retention versus N3‑Trifluoroethyl Removal of Hydrogen‑Bond Capacity
The target compound retains a free N3‑H on the imidazolidine‑2,4‑dione ring, which serves as a hydrogen‑bond donor (HBD). In contrast, the direct analog 1‑{1‑[3‑(3‑chlorophenyl)propanoyl]piperidin‑4‑yl}‑3‑(2,2,2‑trifluoroethyl)imidazolidine‑2,4‑dione (CAS 2097867-40-6) replaces this HBD with a trifluoroethyl group, eliminating the donor capacity entirely [1]. The target therefore possesses one additional HBD (count = 2) and a smaller polar surface area contribution at the N3 position, which can be critical for target engagement in enzyme pockets or receptors where a specific HBD interaction is required for activity. This difference is structural rather than assay-derived, as no head‑to‑head biochemical comparison has been published for these two compounds.
| Evidence Dimension | Hydrogen‑bond donor count (imidazolidine N3‑H) |
|---|---|
| Target Compound Data | N3‑H present; calculated HBD count = 2 (hydantoin NH groups) |
| Comparator Or Baseline | N3‑CH2CF3 (CAS 2097867-40-6); N3‑H absent; calculated HBD count = 1 |
| Quantified Difference | ΔHBD = +1 (target > comparator) |
| Conditions | Structural comparison based on 2D chemical topology; no biological assay data available. |
Why This Matters
In structure‑based drug design, a single HBD difference can dictate whether a compound forms a key hydrogen bond with a target residue; scientists procuring for SAR studies should select the N3‑H variant when the pharmacophore hypothesis requires a donor at this position.
- [1] Chemical structure comparison between CAS 2189498-08-4 and CAS 2097867-40-6 based on IUPAC nomenclature and molecular formula. CAS 2097867-40-6 confirmed as N3‑trifluoroethyl analog via Evitachem catalog (EVT-2534616). View Source
